![molecular formula C21H23N3O2 B229583 N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide, commonly known as MIPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIPA belongs to the class of indole-based compounds and has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of MIPA is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MIPA has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In Alzheimer's disease, MIPA has been shown to inhibit the formation of amyloid-beta peptides by inhibiting the activity of beta-secretase enzymes. Moreover, MIPA has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
MIPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MIPA has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease, MIPA has been shown to reduce the accumulation of amyloid-beta peptides and improve cognitive function. Moreover, MIPA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MIPA in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications. However, MIPA has some limitations, including its limited solubility in water and its relatively low potency compared to other anticancer agents.
Direcciones Futuras
Future research on MIPA could focus on improving its potency and solubility to enhance its therapeutic efficacy. Moreover, further studies are required to fully understand the mechanism of action of MIPA and its potential applications in various diseases. Additionally, MIPA could be studied in combination with other anticancer agents or anti-inflammatory agents to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of MIPA involves the condensation of 5-methyl-1H-indole-3-carbaldehyde with 3-phenylpropan-1-amine in the presence of a suitable catalyst. The reaction proceeds via an imine intermediate, which is reduced to the final product using a reducing agent such as sodium borohydride. The synthesis of MIPA is a multi-step process, and the yield of the final product is dependent on various factors such as reaction time, temperature, and reactant ratios.
Aplicaciones Científicas De Investigación
MIPA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, MIPA has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. MIPA has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid-beta peptides in the brain. Moreover, MIPA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C21H23N3O2 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)24-18-11-9-15(3)13-17(18)20(21(24)26)23-22-19(25)12-10-16-7-5-4-6-8-16/h4-9,11,13-14H,10,12H2,1-3H3,(H,22,25)/b23-20+ |
Clave InChI |
HIDLVXHLPKKUGE-BSYVCWPDSA-N |
SMILES isomérico |
CC1=CC\2=C(C=C1)N(C(=O)/C2=N/NC(=O)CCC3=CC=CC=C3)C(C)C |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=NNC(=O)CCC3=CC=CC=C3)C(C)C |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(=O)C2=NNC(=O)CCC3=CC=CC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Bromobenzyl)-4-[(4-bromophenoxy)acetyl]piperazine](/img/structure/B229503.png)

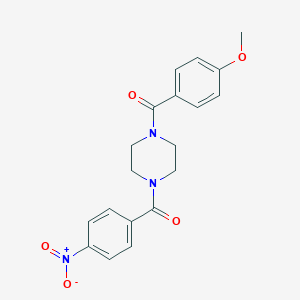
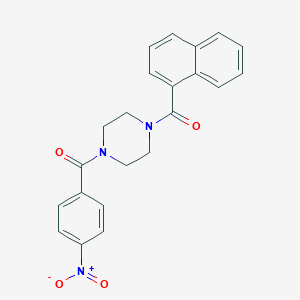
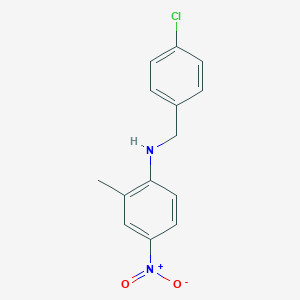
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229511.png)
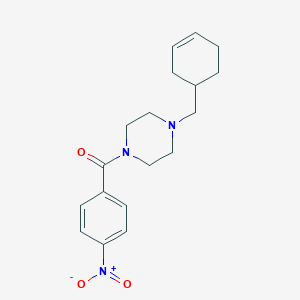
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B229516.png)
![1-(2-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B229518.png)

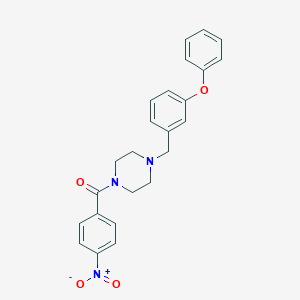

![1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzoyl)piperazine](/img/structure/B229524.png)